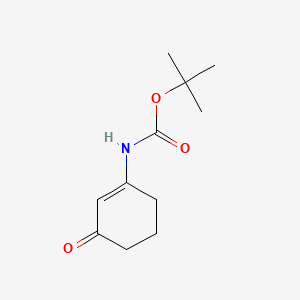

N-Boc-3-amino-2-cyclohexenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-3-amino-2-cyclohexenone is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexenone ring. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-3-amino-2-cyclohexenone typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-amino-2-cyclohexenone with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions: N-Boc-3-amino-2-cyclohexenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products:

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of free amines or other substituted derivatives.

科学研究应用

Synthetic Applications

1.1 Synthesis of β3-Amino Acid Derivatives

One prominent application of N-Boc-3-amino-2-cyclohexenone is its role in the synthesis of β3-amino acid derivatives. These compounds are essential in the development of various pharmaceuticals due to their biological activities. Recent studies have demonstrated efficient methods for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids, showcasing the utility of this compound as a precursor .

1.2 Formation of Tetrahydroquinoline Derivatives

This compound has also been utilized in the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. This reaction involves the condensation of this compound with various arylidenemalononitriles under reflux conditions, leading to high yields of the desired products. These tetrahydroquinoline derivatives are noted for their potential pharmacological properties .

2.1 Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit antimicrobial activity. For instance, studies on related structures have shown promising results against bacterial strains, suggesting that modifications to the cyclohexenone framework can lead to new antimicrobial agents . The exploration of such derivatives may pave the way for novel treatments for bacterial infections.

2.2 Arginase Inhibition

This compound can be transformed into various arginase inhibitors, which are significant in treating conditions like cancer and cardiovascular diseases. The synthesis pathways often involve selective deprotection and further functionalization steps that yield potent inhibitors with micromolar activity against arginase enzymes . This highlights the compound's relevance in drug discovery efforts targeting metabolic pathways.

Case Studies

3.1 Case Study: Synthesis and Evaluation of Antifungal Agents

A notable case study involved synthesizing a series of compounds based on this compound aimed at evaluating their antifungal properties. The synthesized derivatives were tested against various fungal strains, demonstrating significant activity and low toxicity towards human cells. These findings suggest potential applications in developing new antifungal therapies .

3.2 Case Study: Development of Biofilm Inhibitors

Another study focused on using derivatives of this compound to inhibit biofilm formation in uropathogenic Escherichia coli. The research identified several analogs that effectively prevented pili formation without affecting bacterial growth, indicating their potential as antivirulence agents . This application emphasizes the compound's versatility in addressing bacterial resistance issues.

作用机制

The mechanism of action of N-Boc-3-amino-2-cyclohexenone involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis.

相似化合物的比较

- N-Boc-2-amino-3-cyclohexenone

- N-Boc-4-amino-2-cyclohexenone

- N-Cbz-3-amino-2-cyclohexenone

Comparison: N-Boc-3-amino-2-cyclohexenone is unique due to its specific position of the Boc-protected amino group on the cyclohexenone ring. This positional specificity can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and ease of deprotection.

生物活性

N-Boc-3-amino-2-cyclohexenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bicyclic structure with a nitrogen atom and a carbonyl group, contributing to its reactivity and biological activity. The synthesis typically involves the reaction of cyclohexanone derivatives with amines under controlled conditions, often utilizing catalysts to enhance yield and selectivity.

Antitumor Properties

Recent studies have highlighted the antitumor activity of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against prostate cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate) | 9.8 | ROS accumulation and cell cycle arrest |

| MGC-803 (Gastric) | 15.0 | Topoisomerase inhibition |

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and subsequent mitochondrial dysfunction.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses which indicate altered distributions in cell cycle phases following treatment.

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound results in elevated levels of ROS, which are implicated in oxidative stress-induced apoptosis.

Study 1: Prostate Cancer

A study conducted on PC-3 prostate cancer cells revealed that this compound significantly inhibited cell proliferation and migration. The findings indicated that at a concentration of 10 µM, the compound reduced the migration rate by approximately 29% compared to untreated controls, demonstrating its potential as a therapeutic agent for metastatic cancer treatment .

Study 2: Gastric Cancer

In another investigation involving MGC-803 gastric cancer cells, this compound exhibited potent cytotoxic effects with an IC50 value of 15 µM. The compound was found to inhibit topoisomerase I activity, which is crucial for DNA replication and repair processes in rapidly dividing cancer cells .

属性

IUPAC Name |

tert-butyl N-(3-oxocyclohexen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h7H,4-6H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRSWFSXNWMACY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。